molecular formula C21H22N4O5S2 B10950980 Ethyl 2-(cyclopropylamino)-4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazole-5-carboxylate

Ethyl 2-(cyclopropylamino)-4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazole-5-carboxylate

Cat. No.: B10950980
M. Wt: 474.6 g/mol
InChI Key: XLNCUCDCVXIXDJ-UHFFFAOYSA-N
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Description

ETHYL 2-(CYCLOPROPYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a quinazolinone moiety, and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(CYCLOPROPYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Quinazolinone Moiety: This step involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone, followed by cyclization.

    Attachment of the Cyclopropylamino Group: This can be done via nucleophilic substitution reactions where a cyclopropylamine reacts with a suitable leaving group on the thiazole ring.

    Final Coupling and Esterification: The final product is obtained by coupling the intermediate compounds and esterifying the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(CYCLOPROPYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the quinazolinone moiety can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups in the quinazolinone can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(CYCLOPROPYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The quinazolinone moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(CYCLOPROPYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE: can be compared with other thiazole and quinazolinone derivatives, such as:

Uniqueness

The uniqueness of ETHYL 2-(CYCLOPROPYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE lies in its combined structural features, which may confer specific biological activities not observed in simpler analogs. The presence of both the thiazole and quinazolinone moieties, along with the cyclopropylamino group, provides a unique scaffold for drug design and development.

Properties

Molecular Formula

C21H22N4O5S2

Molecular Weight

474.6 g/mol

IUPAC Name

ethyl 2-(cyclopropylamino)-4-[[3-(2-methoxy-2-oxoethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H22N4O5S2/c1-3-30-19(28)17-15(23-20(32-17)22-12-8-9-12)11-31-21-24-14-7-5-4-6-13(14)18(27)25(21)10-16(26)29-2/h4-7,12H,3,8-11H2,1-2H3,(H,22,23)

InChI Key

XLNCUCDCVXIXDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CC2)CSC3=NC4=CC=CC=C4C(=O)N3CC(=O)OC

Origin of Product

United States

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